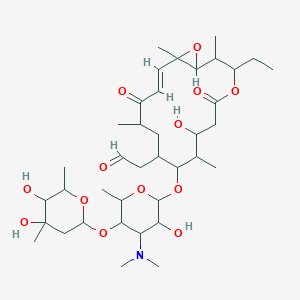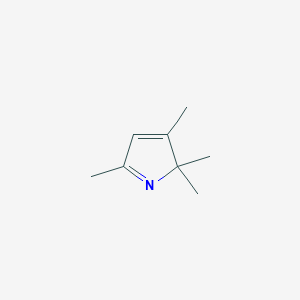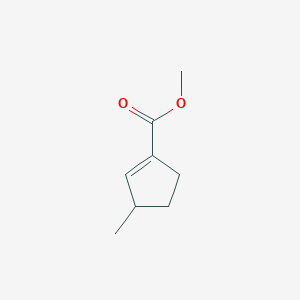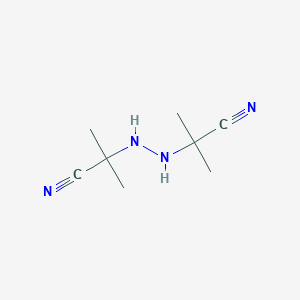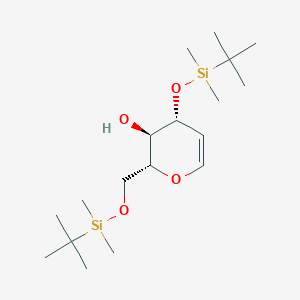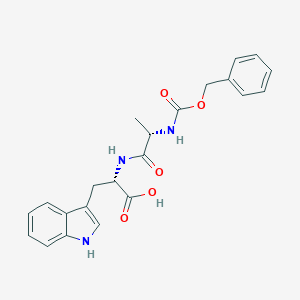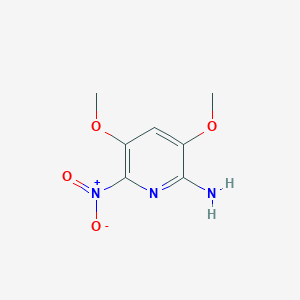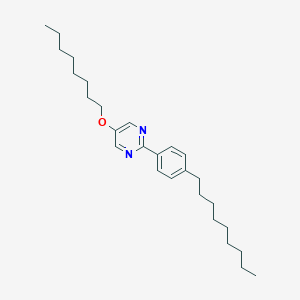
2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine, also known as NP-5O, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of research, including biology, chemistry, and pharmacology.
Applications De Recherche Scientifique
2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of pharmacology, where it has been found to have potent anti-inflammatory and anti-cancer properties. 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine has also been used in studies related to the regulation of gene expression, as well as in the development of new drug delivery systems.
Mécanisme D'action
The mechanism of action of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. Specifically, 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine are diverse and depend on the specific research application. In studies related to inflammation, 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine has been found to reduce the production of inflammatory cytokines and chemokines, as well as to inhibit the migration of immune cells to sites of inflammation. In studies related to cancer, 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine has been found to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the growth and metastasis of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine is its potent anti-inflammatory and anti-cancer properties, which make it a valuable tool for studying these disease processes. Additionally, 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine has been found to have low toxicity and good solubility in a variety of solvents, which makes it easy to work with in lab experiments. However, one of the limitations of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine is its relatively high cost, which may limit its widespread use in research.
Orientations Futures
There are many potential future directions for research on 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine. One area of interest is the development of new drug delivery systems that utilize 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine as a carrier molecule. Another area of interest is the investigation of the potential applications of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine and to optimize its synthesis and purification processes.
Méthodes De Synthèse
The synthesis of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine involves the reaction of 4-nonylphenol and 5-octyloxy-2-chloropyrimidine in the presence of a base catalyst. The resulting product is then purified through various techniques, including column chromatography and recrystallization. The purity of the final product is crucial for its use in scientific research, and therefore, the synthesis process must be carefully controlled and optimized.
Propriétés
Numéro CAS |
121640-69-5 |
|---|---|
Nom du produit |
2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine |
Formule moléculaire |
C27H42N2O |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
2-(4-nonylphenyl)-5-octoxypyrimidine |
InChI |
InChI=1S/C27H42N2O/c1-3-5-7-9-11-12-14-16-24-17-19-25(20-18-24)27-28-22-26(23-29-27)30-21-15-13-10-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3 |
Clé InChI |
KUPMQEUGHMDRFU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC |
Synonymes |
2-(4-Nonylphenyl)-5-(octyloxy)-pyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



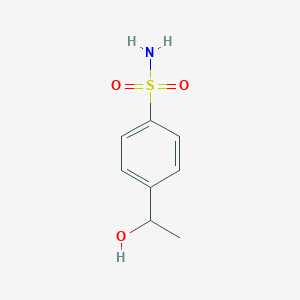
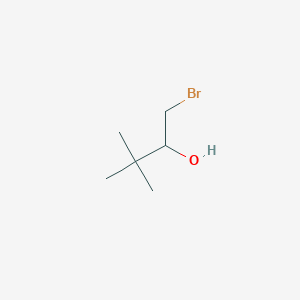
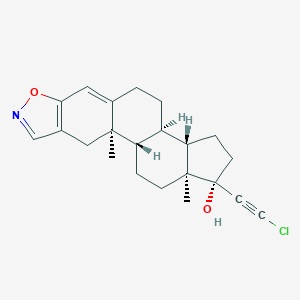
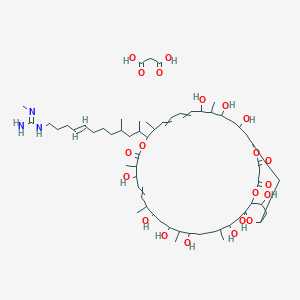
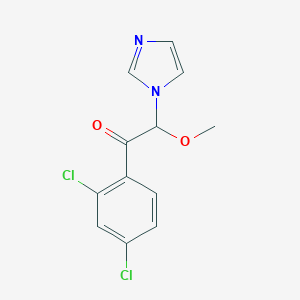
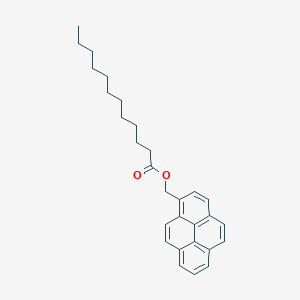
![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)
